N-methyl-4-phenyloxazol-2-amine
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Overview
Description
N-methyl-4-phenyloxazol-2-amine is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Scientific Research Applications
N-methyl-4-phenyloxazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
Target of Action
N-methyl-4-phenyloxazol-2-amine is a synthetic compound that has been studied for its potential biological activities . .
Mode of Action
It’s worth noting that similar compounds have shown anthelmintic activity
Biochemical Pathways
It has been suggested that similar compounds may influence the metabolism of purine and pyrimidine, and down-regulate sphingolipid metabolism .
Pharmacokinetics
It has been suggested that the bioavailability, pharmacokinetics, and absorption of similar compounds should be studied further to provide information for their future efficacy improvement .
Result of Action
Similar compounds have demonstrated potential anthelmintic activity, reducing the abundance of certain parasites in the digestive tract .
Action Environment
It’s important to note that the effectiveness of similar compounds can be influenced by various factors, including the specific biological environment and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be crucial in understanding the role of N-methyl-4-phenyloxazol-2-amine in biochemical reactions .
Cellular Effects
This compound may have diverse effects on various types of cells and cellular processes. It could influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
This would include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound may vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound could be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues could involve various transporters or binding proteins. It could also have effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-phenyloxazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the condensation of N-methyl-2-aminophenol with benzaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as Lewis acids or transition metal complexes may be employed to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-phenyloxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methyl-4-phenyloxazole-2-carboxylic acid.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated structure.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: N-methyl-4-phenyloxazole-2-carboxylic acid.
Reduction: Reduced oxazole derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
Comparison with Similar Compounds
Similar Compounds
N-methyl-4-phenyloxazole: Lacks the amine group, making it less reactive in certain chemical reactions.
4-phenyloxazol-2-amine: Lacks the methyl group, which can affect its biological activity and chemical reactivity.
N-methyl-2-aminophenol: Precursor in the synthesis of N-methyl-4-phenyloxazol-2-amine.
Uniqueness
This compound is unique due to the presence of both the methyl and amine groups, which confer specific chemical and biological properties. These functional groups can enhance the compound’s reactivity and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-methyl-4-phenyl-1,3-oxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-11-10-12-9(7-13-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGWGFDWFXQVKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CO1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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